

A Comparative Analysis of the Pharmacokinetic Properties of Thalidomide-Based PROTACs

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Compound of Interest

Compound Name: *Thalidomide-5-NH₂-CH₂-COOH*

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade disease-causing proteins that were previously considered "undruggable". Thalidomide and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are frequently incorporated into PROTAC design. Understanding the pharmacokinetic (PK) properties of these complex molecules is paramount for their successful translation into clinical candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of several key thalidomide-based PROTACs, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of selected thalidomide-based PROTACs from preclinical studies. Direct comparison should be made with caution, as experimental conditions such as dose, administration

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